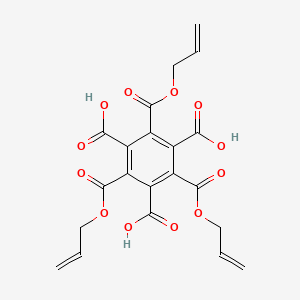

1,3,5-Triallyl trihydrogen benzenehexacarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67952-51-6 |

|---|---|

Molecular Formula |

C21H18O12 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

2,4,6-tris(prop-2-enoxycarbonyl)benzene-1,3,5-tricarboxylic acid |

InChI |

InChI=1S/C21H18O12/c1-4-7-31-19(28)13-10(16(22)23)14(20(29)32-8-5-2)12(18(26)27)15(11(13)17(24)25)21(30)33-9-6-3/h4-6H,1-3,7-9H2,(H,22,23)(H,24,25)(H,26,27) |

InChI Key |

GOTWQVHNTVYUFR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=C(C(=C(C(=C1C(=O)O)C(=O)OCC=C)C(=O)O)C(=O)OCC=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Triallyl Trimesate (TAT): A Technical Guide

This guide provides a rigorous technical analysis of the spectroscopic characterization of Triallyl Trimesate (TAT), designed for researchers in polymer chemistry and drug development.

Executive Summary & Structural Basis

Triallyl trimesate (TAT), also known as triallyl benzene-1,3,5-tricarboxylate, is a trifunctional monomer used extensively as a crosslinking agent in polymerization and as a reactive intermediate in pharmaceutical synthesis. Its high symmetry (

Molecular Architecture

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with allyl ester groups. This symmetry means that in a pure sample, all three allyl groups are chemically equivalent, and the three aromatic protons are equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for quantitative purity assessment and structural verification of TAT. Due to the molecule's symmetry, the spectrum is clean and highly diagnostic.

Experimental Protocol ( H & C)

-

Solvent: Deuterated Chloroform (

) is the standard solvent. Dimethyl Sulfoxide- -

Concentration: ~10-15 mg for

H; ~50 mg for -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Analysis

The proton spectrum should exhibit four distinct signal sets. Any additional peaks indicate impurities (e.g., residual allyl alcohol or incomplete esterification).

| Moiety | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Aromatic | 8.80 – 8.90 | Singlet (s) | 3H | - | Ar-H (Positions 2, 4, 6) |

| Allyl Vinyl | 6.00 – 6.15 | Multiplet (tdd) | 3H | -CH2-CH =CH2 | |

| Allyl Terminal | 5.30 – 5.50 | Multiplet (dd) | 6H | -CH2-CH=CH | |

| Allyl Methylene | 4.80 – 4.90 | Doublet (d) | 6H | -O-CH |

Technical Insight: The aromatic protons at ~8.85 ppm are significantly deshielded compared to benzene (7.26 ppm) due to the electron-withdrawing nature of the three ester carbonyls in the ortho positions.

C NMR Analysis

The carbon spectrum confirms the backbone structure. Due to symmetry, only 6 unique carbon signals are observed.

| Carbon Type | Chemical Shift ( | Note |

| Carbonyl (C=O) | ~164.5 | Ester carbonyl carbon |

| Aromatic (C-H) | ~134.5 | Protonated aromatic carbon |

| Allyl (=CH-) | ~132.0 | Methine vinyl carbon |

| Aromatic (C-quat) | ~131.0 | Quaternary ring carbon (attached to ester) |

| Allyl (=CH2) | ~118.5 | Terminal vinyl carbon |

| Allyl (-OCH2-) | ~66.0 | Methylene carbon |

Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily for rapid identification and monitoring the absence of free carboxylic acid (which would indicate hydrolysis).

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) is preferred for neat liquids or solid powders.

-

Resolution: 4 cm

, 16 scans.

Diagnostic Bands

| Functional Group | Wavenumber (cm | Intensity | Diagnostic Value |

| Ester C=O | 1720 – 1735 | Strong | Primary confirmation of ester functionality. |

| Allyl C=C | 1645 – 1650 | Medium | Confirms presence of unsaturation (crosslinking potential). |

| Aromatic C=C | 1600, 1450 | Medium | Benzene ring skeletal vibrations. |

| C-O-C Stretch | 1230 – 1250 | Strong | Ester "C-O" stretch. |

| =C-H Stretch | 3080 – 3100 | Weak | Unsaturated C-H stretch (aromatic & vinyl). |

| -OH Stretch | 3200 – 3600 | Absent | Critical QC Check: Presence indicates hydrolysis (Trimesic acid) or wet sample. |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints useful for identifying the compound in complex mixtures (e.g., polymer leachables).

Ionization & Fragmentation[2]

-

Method: Electron Ionization (EI) at 70 eV is standard for library matching. Electrospray Ionization (ESI+) is used for high-resolution exact mass determination.

-

Molecular Ion (

): m/z 330 (C

Fragmentation Pathway (EI)

The fragmentation is dominated by the cleavage of the allyl ester groups.

Integrated Quality Control Workflow

To ensure "Pharma-Grade" quality, a multi-modal approach is required. Relying on a single technique is insufficient for detecting all potential impurities (e.g., isomeric triallyl isocyanurate or hydrolyzed partial esters).

Impurity Profiling Logic

-

Check IR: Is there a broad peak at 3500 cm

?-

Yes: Sample contains moisture or free trimesic acid (hydrolysis).

-

-

Check

H NMR: -

Check MS:

-

Does the molecular ion match 330?

-

Are there higher mass peaks? (Indicates oligomerization).

-

Analytical Workflow Diagram

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for chemical shift prediction principles).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (For general fragmentation patterns of allyl esters).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

PubChem Database. Triallyl Trimesate (Compound Summary). National Center for Biotechnology Information.

Sources

Thermal Degradation Profile of 1,3,5-Triallyl Benzenetricarboxylate

[2][3]

Executive Summary

1,3,5-Triallyl benzenetricarboxylate (TAM) is a trifunctional allyl monomer exhibiting exceptional thermal stability due to its symmetric aromatic core. Unlike aliphatic crosslinkers, TAM resists degradation up to

Physicochemical Baseline

Before analyzing degradation, the baseline properties define the material's stability window.

| Property | Value | Context |

| CAS Number | 17832-16-5 | Unambiguous Identifier |

| Molecular Weight | 330.34 g/mol | Trifunctional monomer |

| Physical State | Waxy Solid / Liquid | Melting Point: |

| Boiling Point | @ 0.1 mmHg (Vacuum) | |

| Solubility | Soluble in Toluene, Acetone | Insoluble in Water |

| Functionality | 3 Allyl Groups | High crosslink density potential |

Thermal Decomposition Profile

The thermal degradation of TAM is not a single event but a multi-stage process dependent on the atmosphere (Inert vs. Oxidative) and the presence of initiators.

Thermogravimetric Analysis (TGA) Data

The following data represents the decomposition profile of the cured TAM network under Nitrogen (

| Parameter | Temperature / Value | Significance |

| Upper limit for processing/sterilization. | ||

| Maximum rate of pyrolysis. | ||

| Residue at | Char formation due to aromatic core. | |

| Degradation Mode | Single-step main peak | Indicates unified breakdown mechanism. |

Mechanistic Pathways

The degradation proceeds via two competing pathways depending on the thermal history:

-

Radical Polymerization (The "Cure" Phase):

-

Temperature:

(with initiator) or -

Mechanism: Homolytic cleavage of weak bonds (or initiator decomposition) generates radicals that attack the allyl (

) bonds. This forms a rigid, infinite network (gelation), increasing thermal stability. -

Implication: In drug delivery systems (e.g., TAM-crosslinked PHB), this phase locks in the drug payload.

-

-

Pyrolytic Degradation (The "Kill" Phase):

-

Temperature:

. -

Mechanism:

-Hydrogen Elimination (cis-elimination) . The ester linkage undergoes a cyclic transition state, cleaving the allyl group to form propylene and regenerating the carboxylic acid (Trimesic acid). -

Secondary Mechanism: Random chain scission of the allyl network.

-

Visualization: Degradation Mechanism

Caption: Figure 1: Pyrolytic degradation pathway of TAM via cis-elimination of the allyl ester.

Kinetic Analysis & Drug Development Relevance

For researchers modeling shelf-life or sterilization cycles, the kinetics of TAM degradation are critical.

-

Activation Energy (

): The degradation of the allyl ester linkage typically requires an -

Biomedical Utility:

-

Melt Modification: TAM is used to crosslink biodegradable polymers (PLA, PHB) during melt extrusion.[2] It introduces Long Chain Branching (LCB), which increases melt strength and prevents the rapid thermal degradation of the biopolymer itself.

-

Purity Requirement: For pharma applications, unreacted TAM (monomer) must be removed via solvent extraction (Ethanol/Toluene) as the allyl groups are potential irritants.

-

Experimental Protocol: Thermal Stability Validation

To validate the profile of a specific TAM batch or TAM-modified polymer, follow this self-validating protocol.

Protocol: High-Resolution TGA

Objective: Determine

-

Sample Prep:

-

Load

of TAM (waxy solid) into an Alumina ( -

Note: Do not use Aluminum pans if testing above

.

-

-

Atmosphere:

-

Inert: Nitrogen (

) at -

Oxidative: Air at

(To simulate processing failure).

-

-

Ramp Profile:

-

Equilibrate:

for 5 min. -

Ramp:

to

-

-

Data Validation:

-

Derivative TGA (DTG): Plot

. A sharp peak at -

Shoulders: A low-temp shoulder (

) indicates residual allyl alcohol or solvent (Impurity).

-

Visualization: Experimental Workflow

Caption: Figure 2: Step-by-step TGA workflow for validating TAM thermal stability.

References

-

BenchChem. Triallyl Trimesate | Cross-linking Monomer for Research. Retrieved from (Verified Source for Decomposition Data).

-

BOC Sciences. Triallyl 1,3,5-Benzenetricarboxylate (CAS 17832-16-5). Retrieved from (Physicochemical Properties).

-

TCI Chemicals. Product Specification: Triallyl 1,3,5-Benzenetricarboxylate. Retrieved from (Purity and Handling).

-

MDPI (Polymers). Thermal Stability of PHB Modified with Triallyl Trimesate. Retrieved from (Application in Biopolymers).

-

ResearchGate. Kinetic Analysis of Allyl Ester Degradation. Retrieved from (General Kinetic Mechanisms).

Quantum Chemical Calculations for Triallyl Benzene Derivatives: A Mechanistic and Methodological Guide

Executive Summary

Triallylbenzene derivatives—ranging from the foundational allylbenzene model to complex cross-linking agents like 1,3,5-triallyl benzene tricarboxylate (TBTC)—occupy a critical intersection in modern chemical research. For drug development professionals, these compounds serve as versatile substrates for transition-metal-catalyzed C–H activation and isomerization, enabling the late-stage functionalization of active pharmaceutical ingredients (APIs). For materials scientists, they act as highly efficient cross-linking agents (XLAs) in the synthesis of thermal-oxidative polyimide membranes[1][2].

This whitepaper provides an authoritative, step-by-step guide to applying Density Functional Theory (DFT) to model the reactivity, regioselectivity, and photochemical properties of triallylbenzene architectures. As a Senior Application Scientist, I have structured this guide not merely to list computational steps, but to explain the causality behind functional selection and to establish self-validating computational protocols.

Theoretical Grounding: Functional and Basis Set Causality

The structural flexibility of the allyl group, combined with the aromaticity of the benzene ring, creates a complex potential energy surface (PES). Standard hybrid functionals often fail to capture the non-covalent interactions inherent in these systems, necessitating a more rigorous selection process.

-

Transition Metal Catalysis (Ir, Ru, Mn): When modeling the interaction of allylbenzene with bulky transition-metal catalysts, capturing medium-range electron correlation and London dispersion forces is paramount. The M06 meta-GGA functional and the dispersion-corrected B3LYP-D3 are the gold standards here. For instance, in Ir(III)-catalyzed allylic C–H alkynylation, both M06 and B3LYP-D3 accurately predict that the alkyne-insertion pathway is thermodynamically favored over oxidative addition[3]. Similarly, M06 excels in predicting the Z-selectivity in Ru-catalyzed metathesis by accurately modeling the steric repulsion in the metallacyclobutane transition state[4].

-

Photochemistry and Triplet States: Modeling the excited states of triallylbenzenes introduces the "exciton localization" problem. Standard functionals often incorrectly localize spin density. The M06-2X functional, which incorporates a high percentage (54%) of exact Hartree-Fock exchange, mitigates self-interaction errors and correctly identifies the thermodynamically favored alkene-localized triplet minimum over the phenyl-localized minimum[5].

-

Basis Set Selection: The def2-TZVP basis set provides a robust triple-ζ quality description of the electron density, which is essential for accurate thermochemistry. For transition metals (e.g., Ir, Ru), Effective Core Potentials (ECPs) must be employed to account for scalar relativistic effects without prohibitive computational costs[3].

Workflow I: Modeling Transition-Metal Catalyzed Functionalization

The functionalization of allylbenzene—such as Mn(I)-catalyzed isomerization[6] or Ir(III)-catalyzed C–H activation[3]—proceeds via inner-sphere mechanisms. The following protocol establishes a self-validating system for mapping these catalytic cycles.

Step-by-Step Methodology

-

Pre-catalyst and Substrate Optimization: Optimize the ground state (S0) geometries of the active catalyst species and the allylbenzene substrate independently using B3LYP-D3/def2-SVP.

-

Transition State (TS) Search: Construct the initial guess for the TS (e.g., the β-hydride elimination or migratory insertion step) using the Berny algorithm.

-

Self-Validation via Frequency Analysis: Perform a harmonic vibrational frequency calculation on the optimized TS geometry. Critical Check: The output must yield exactly one imaginary frequency (NIMAG = 1), and the corresponding normal mode displacement must visually map onto the expected reaction coordinate (e.g., the breaking of the C–H bond).

-

Intrinsic Reaction Coordinate (IRC) Verification: Run an IRC calculation from the TS. This is a mandatory self-validating step to ensure the TS smoothly connects the pre-reaction complex (reactant) to the post-reaction complex (product), eliminating "false" transition states.

-

Single-Point Energy (SPE) Refinement: Calculate the final Gibbs free energies by performing an SPE calculation on the optimized geometries using a larger basis set (e.g., def2-TZVP) and an implicit solvation model like SMD (Solvation Model based on Density) parameterized for the experimental solvent (e.g., TFE or THF)[3][4].

Fig 1. Generalized catalytic cycle for transition-metal mediated functionalization of allylbenzene.

Workflow II: Photochemistry and Exciton Localization

When utilizing triallylbenzene derivatives as photocurable resins or studying their photoredox properties, calculating the adiabatic triplet energy (T1) is essential. The primary computational hazard here is exciton localization.

Step-by-Step Methodology

-

Ground State Optimization: Optimize the S0 state and verify it as a true minimum (NIMAG = 0).

-

Vertical Excitation (TD-DFT): Perform a Time-Dependent DFT (TD-DFT) calculation to estimate the vertical excitation energies and generate an initial guess for the triplet wavefunction.

-

Unrestricted Geometry Optimization (uDFT): Optimize the T1 state using an unrestricted formalism (e.g., uM06-2X/def2-TZVP).

-

Spin Density Mapping (Self-Validation): Generate a spin density surface. For allylbenzene, the optimization may trap the system in a local minimum where the diradical is localized on the phenyl ring. You must manually distort the geometry (elongating the alkene C=C bond) and re-optimize to find the global minimum where the spin density is localized on the alkene group. The alkene-localized state is significantly lower in energy[5].

Fig 2. DFT workflow for resolving exciton localization in triallylbenzene triplet states.

Quantitative Energetics Comparison

The table below synthesizes the critical energetic parameters derived from the aforementioned DFT protocols across different catalytic and photochemical applications.

| Reaction / Property | Level of Theory | Solvation Model | Key Energetic Parameter | Ref |

| Ir(III) C–H Activation (Branched) | B3LYP-D3/def2-TZVP | SMD (TFE) | ΔG‡ = 27.9 kcal/mol | [3] |

| Ir(III) C–Br Oxidative Addition | B3LYP-D3/def2-TZVP | SMD (TFE) | ΔG‡ = 32.8 kcal/mol | [3] |

| T1 Adiabatic Energy (Alkene localized) | M06-2X/def2-TZVP | PCM (CH3CN) | 62.4 kcal/mol | [5] |

| T1 Adiabatic Energy (Phenyl localized) | M06-2X/def2-TZVP | PCM (CH3CN) | 85.7 kcal/mol | [5] |

| Ru-Catalyzed Metathesis (Z vs E) | M06/SDD-6-311+G(d,p) | SMD (THF) | ΔΔG‡ = 2.2 kcal/mol | [4] |

Application in Advanced Polymer Engineering

Beyond small-molecule catalysis, triallylbenzene derivatives like 1,3,5-triallyl benzene tricarboxylate (TBTC) are heavily utilized in macromolecular chemistry. During the thermal-oxidative cross-linking of polyimide membranes (used for H2/CH4 gas separation or flexible electronics), TBTC acts as a multi-functional cross-linking agent (XLA)[1][2].

DFT calculations can model the radical addition of polymer chain macroradicals to the three terminal alkene groups of TBTC. By calculating the bond dissociation energies (BDE) of the allylic C–H bonds and the activation barriers for radical addition, researchers can rationally design thermal curing cycles (e.g., optimizing the 400 °C to 425 °C thermal oxidation windows) to maximize cross-linking density without inducing premature backbone degradation[1].

References

- Mechanistic Revision of Ir(III)-Catalyzed Allylic C–H Alkynylation through DFT Calculations: An Ir(III)-Only Pathway via Alkyne Insertion and Ag-Assisted Debromination.

- A fragment based approach towards curating, comparing and developing machine learning models applied in photochemistry. Chemical Science (RSC Publishing).

- A Thorough DFT Study of the Mechanism of Homodimerization of Terminal Olefins through Metathesis with a Chelated Ruthenium Catalyst.

- Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex. ChemRxiv / PMC.

- Thermal-Oxidative Membranes Based on Block Hydroxyl Polyimide for H2 Separation.

- Electroless deposition of copper on polyimide films modified by surface graft copolymerization with nitrogen-containing vinyl monomers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A fragment based approach towards curating, comparing and developing machine learning models applied in photochemistry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05615B [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Controlled Synthesis of Poly(triallyl trimesate) (PTAT) via Free-Radical Polymerization

Executive Summary

Triallyl trimesate (TAT) is a trifunctional allylic monomer capable of forming highly crosslinked thermoset networks or soluble, hyperbranched architectures depending on polymerization conditions. While its high crosslinking density makes it ideal for optical resins and heat-resistant coatings, its potential in drug delivery lies in the synthesis of soluble hyperbranched pre-polymers . These structures offer a high density of functionalizable allyl groups for conjugation with therapeutic agents, yet remain soluble in organic solvents.

This guide provides two distinct protocols:

-

Solution Polymerization: To synthesize soluble, hyperbranched PTAT (suitable for drug carriers/precursors).

-

Bulk Polymerization: To synthesize fully crosslinked, insoluble networks (suitable for device fabrication/optical materials).

Strategic Overview: The Allyl Paradox

Synthesizing PTAT is fundamentally different from polymerizing vinyl monomers (like styrene or acrylates) due to two critical phenomena: Degradative Chain Transfer and Cyclopolymerization .

Degradative Chain Transfer

Unlike vinyl radicals, the radical formed on an allyl group can abstract a hydrogen atom from the methylene group of another monomer. This creates a resonance-stabilized allylic radical that is too stable to propagate the chain effectively.

-

Consequence: Reaction rates are slow, and molecular weights are naturally limited (oligomers) unless high initiator concentrations are used.

The Gel Point Challenge

TAT has three reactive sites (

-

Control Strategy: To maintain solubility, we must promote intramolecular cyclization (loops within the same molecule) over intermolecular crosslinking (linking two chains). This is achieved by high dilution .

Mechanistic Visualization

The following diagram illustrates the competition between propagation (growth), cyclization (branching), and chain transfer (termination/retardation).

Figure 1: Mechanistic pathways in TAT polymerization. Controlling the ratio of Cyclization to Crosslinking is key to product solubility.

Materials & Equipment

| Component | Specification | Purpose |

| Monomer | Triallyl Trimesate (TAT) | >98% purity. Remove inhibitor if present (wash with 5% NaOH). |

| Initiator | Benzoyl Peroxide (BPO) | Thermal initiator (T½ ≈ 10 hrs at 73°C). Recrystallize from methanol before use. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous. Toluene promotes chain transfer which can help delay gelation. |

| Precipitant | Methanol (MeOH) | For purification of the polymer. |

| Inert Gas | Nitrogen (N₂) or Argon | To remove oxygen (oxygen inhibits radical polymerization). |

| Vessel | 3-Neck Round Bottom Flask | Equipped with reflux condenser and N₂ inlet. |

Protocol A: Synthesis of Soluble Hyperbranched PTAT

Objective: Create a soluble, branched pre-polymer with pendant allyl groups for further functionalization (e.g., drug conjugation). Critical Parameter: Monomer concentration must be kept low (< 1.0 M) to favor cyclization and prevent gelation.

Experimental Workflow

-

Preparation:

-

Dissolve TAT (10.0 g, 30.3 mmol) in Toluene (100 mL).

-

Note: This results in a [M] ≈ 0.3 M. Do not exceed 0.5 M for this protocol.

-

Add BPO initiator (1.47 g, 6.0 mmol).

-

Insight: A high initiator load (20 mol% relative to monomer) is required to counteract degradative chain transfer and drive conversion.

-

-

Degassing:

-

Seal the flask and purge with N₂ for 30 minutes. Oxygen acts as a diradical trap and will severely retard the already slow allyl polymerization.

-

-

Polymerization:

-

Immerse flask in a pre-heated oil bath at 80°C .

-

Stir magnetically at 300 RPM.

-

Time Control: Run the reaction for 3 to 4 hours .

-

Critical Stop: Do not aim for 100% conversion. Stop the reaction when the solution viscosity noticeably increases but before any gel particles are visible. Target conversion is typically 20-30%.

-

-

Quenching & Purification:

-

Cool the flask rapidly in an ice bath to stop polymerization.

-

Pour the reaction mixture dropwise into a large excess of cold Methanol (500 mL) with vigorous stirring.

-

The polymer will precipitate as a white/off-white sticky solid or gum.

-

-

Isolation:

-

Decant the supernatant.

-

Re-dissolve the polymer in a minimum amount of THF (approx 15 mL) and re-precipitate into Methanol to remove unreacted monomer.

-

Dry under vacuum at 40°C for 24 hours.

-

Protocol B: Bulk Polymerization (Crosslinked Network)

Objective: Create a hard, transparent, insoluble thermoset resin. Application: Optical lenses, microfluidic device fabrication.

Experimental Workflow

-

Preparation:

-

Mix TAT neat (no solvent) with BPO (2-3 wt%).

-

Stir until the initiator is fully dissolved. Gentle heating (40°C) may assist, but ensure it stays well below the decomposition temperature.

-

-

Casting:

-

Filter the mixture through a 0.45 µm PTFE syringe filter to remove dust (critical for optical applications).

-

Inject the resin into a glass mold or onto a silicon wafer.

-

-

Curing Cycle (Step-Cure):

-

To prevent cracking due to shrinkage and exotherms, use a stepped temperature profile:

-

Stage 1: 60°C for 4 hours (Pre-gelation/soft gel).

-

Stage 2: 80°C for 4 hours (Hardening).

-

Stage 3: 120°C for 2 hours (Post-cure to maximize conversion).

-

Characterization & Data Analysis

To validate the synthesis of soluble hyperbranched PTAT (Protocol A), use the following methods:

Solubility Test (Self-Validation)

-

Method: Attempt to dissolve 10 mg of product in 1 mL of Acetone or Chloroform.

-

Result: The solution should be clear. Turbidity or swollen gel particles indicate that the reaction proceeded too close to the gel point (crosslinking occurred).

H-NMR Spectroscopy

NMR is the primary tool to determine the degree of branching and residual unsaturation.

| Chemical Shift ( | Assignment | Structural Insight |

| 8.8 - 8.9 ppm | Aromatic Protons (Ar-H) | Internal standard (Trimesate core). |

| 5.9 - 6.1 ppm | Allyl Methine (-CH=) | Indicates unreacted allyl groups. |

| 5.2 - 5.5 ppm | Allyl Methylene (=CH | Terminal double bonds. |

| 4.8 - 5.0 ppm | Ester Methylene (-O-CH | Shifts slightly upon polymerization. |

Calculation of Residual Unsaturation (

Gel Permeation Chromatography (GPC)

-

Expected Profile: Broad polydispersity index (PDI > 2.0) is characteristic of hyperbranched polymers.[1][2]

-

Validation: A multimodal peak may appear, representing oligomeric species.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Gelation (Insoluble Product) | Monomer concentration too high. | Dilute the reaction. Reduce [M] from 0.3 M to 0.15 M. |

| Gelation (Insoluble Product) | Reaction time too long. | Reduce time. The window between viscous liquid and gel is narrow. |

| Low Yield (<10%) | Oxygen inhibition. | Ensure rigorous N₂ purging (sparging) for at least 30 mins. |

| Low Molecular Weight | Degradative chain transfer.[3][4] | This is inherent.[5] To increase MW without gelling, add small amounts of a divinyl comonomer (riskier) or use gradual monomer addition. |

References

-

Matsumoto, A. (2001). Free-radical crosslinking polymerization and copolymerization of multiallyl monomers. Progress in Polymer Science, 26(2), 189-257.[6] Link

- Foundational text on the kinetics of allyl polymerization and the competition between cycliz

-

Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation.[6] Journal of the American Chemical Society, 63(11), 3083–3090. Link

- Theoretical basis for the gel point in multifunctional monomers.

-

European Polymer Journal. (2018). Synthesis of hyperbranched polymers via radical polymerization: Strategies and applications. European Polymer Journal.[1] Link

- General reference for hyperbranched synthesis str

Sources

- 1. Synthesis and applications of hyperbranched polymers - CentAUR [centaur.reading.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Performance Crosslinking of Polyolefins Using Triallyl Trimesate (TAM)

This Application Note is structured as a comprehensive technical guide for researchers and material scientists. It synthesizes chemical mechanisms with practical, field-validated protocols for using Triallyl Trimesate (TAM) in polyolefin crosslinking.

Executive Summary

Triallyl Trimesate (TAM) is a trifunctional aromatic monomer used as a high-efficiency co-agent in the free-radical crosslinking of polyolefins.[1][2][3] Unlike standard co-agents like Triallyl Isocyanurate (TAIC), TAM features a benzene-1,3,5-tricarboxylate core, offering distinct thermal stability and compatibility profiles.

This guide details the use of TAM to suppress chain scission (degradation) in Polypropylene (PP) and enhance the crosslink density in Polyethylene (PE).[3] It is particularly relevant for developing medical-grade polymers requiring radiation sterilization resistance and high-performance wire/cable insulation .[3]

Scientific Foundation & Mechanism

The Challenge: Scission vs. Crosslinking

In polyolefins, free radicals generated by peroxides or radiation induce two competing reactions:

-

Crosslinking: Recombination of macroradicals (dominant in PE).[3]

-

Chain Scission: Beta-scission leading to molecular weight reduction (dominant in PP).[3]

Without a co-agent, Polypropylene degrades rather than crosslinks. TAM acts as a radical trap and bridge . Its three allyl groups rapidly react with polymer macroradicals, stabilizing them and forming a rigid aromatic crosslink network.

Mechanism of Action

The TAM molecule possesses three reactive allylic double bonds.[3] Upon initiation (via peroxide decomposition or irradiation):[3][4]

-

Initiation: Peroxide generates primary radicals (

).[3] -

Transfer:

abstracts a hydrogen from the polymer backbone ( -

Grafting: The polymer radical (

) attacks the allylic double bond of TAM.[3] -

Network Formation: The remaining allyl groups on the grafted TAM molecule react with other polymer radicals, locking the chains together.[3]

Mechanistic Pathway Diagram

Figure 1: Reaction pathway showing how TAM intercepts macroradicals to favor networking over chain scission.

Material Selection & Formulation

Reagents

-

Polymer Matrix:

-

Crosslinking Agent (Co-agent): Triallyl Trimesate (TAM).[2][3]

-

Initiator (Peroxide):

Formulation Guidelines (PHR)

The following table provides optimized loading levels based on comparative efficiency studies [1, 2].

| Component | Function | Loading (PP) | Loading (PE) | Notes |

| Polyolefin | Matrix | 100 phr | 100 phr | Base resin |

| TAM | Co-agent | 1.0 - 3.0 phr | 0.5 - 2.0 phr | Higher loading for PP to overcome scission. |

| Peroxide | Initiator | 0.5 - 1.0 phr | 1.0 - 2.5 phr | Ratio of TAM:Peroxide should be approx 2:1 for PP.[3] |

| Antioxidant | Stabilizer | 0.1 - 0.2 phr | 0.1 - 0.2 phr | Use phenolic antioxidants (e.g., Irganox 1010). Avoid sulfur-based.[3] |

Experimental Protocols

Protocol A: Melt Blending & Peroxide Curing

Target Application: Automotive parts, heat-resistant molded goods.

Step 1: Compounding

-

Pre-heating: If TAM is solid (room temp < 27°C), warm container to 40°C until liquid.

-

Mixing: Use a torque rheometer (Brabender) or twin-screw extruder.

-

Addition Order: Polymer melt

Antioxidant

Step 2: Compression Molding (Curing) [3]

-

Pre-heat Press: Set temperature to 180°C .

-

Molding: Place compounded material into mold (e.g., 1-2 mm plaque).

-

Cure Cycle:

-

Contact Pressure: 2 minutes (allow heat transfer).

-

High Pressure (10-15 MPa):10-15 minutes (Calculated as

of peroxide).

-

-

Cooling: Cool under pressure to ambient temperature to prevent warping.[3]

Step 3: Post-Cure (Optional but Recommended) [3]

-

Anneal samples at 80°C for 2 hours to remove volatile byproducts and relax internal stresses.

Protocol B: Radiation Crosslinking (E-Beam/Gamma)

Target Application: Medical device sterilization, heat-shrink tubing.

Context: TAM is highly effective in radiation crosslinking because it lowers the required dose (kGy) to achieve the gel point, protecting the polymer from excessive radiation damage [3].[3]

-

Compounding: Mix Polymer + TAM (1.0 - 3.0 phr) + Antioxidant.[3] NO Peroxide is needed.

-

Forming: Extrude film, tubing, or mold part.[3]

-

Irradiation:

Characterization & Validation

To validate the protocol, perform the following tests. The "Gel Content" is the primary indicator of crosslinking success.

Gel Content Determination (ASTM D2765)

-

Solvent: Xylene (for PE/PP).[3]

-

Method: Soxhlet Extraction.

-

Procedure:

-

Weigh initial sample (

).[3] -

Place in stainless steel mesh cage (120 mesh).

-

Reflux in boiling xylene for 12 hours.

-

Dry residue in vacuum oven at 100°C to constant weight (

).

-

-

Calculation:

-

Target: >60% for effective crosslinking in PP; >75% for PE.

-

Hot Set Test (IEC 60811-2-1)

-

Purpose: Measures mechanical integrity at elevated temperatures (above melting point).[3]

-

Condition: 200°C, 20 N/cm² load.

-

Requirement: Elongation under load < 175%; Permanent deformation < 15%.[3]

Workflow Visualization

Figure 2: Step-by-step experimental workflow for TAM-mediated crosslinking.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Scorch (Pre-cure) | Mixing temp too high; Peroxide too active. | Reduce mixing temp to <135°C. Switch to BIBP peroxide. |

| Low Gel Content | Insufficient TAM; Oxygen inhibition.[3] | Increase TAM to 2.5-3.0 phr. Cure in Nitrogen atmosphere.[3] |

| Surface Stickiness | TAM migration (Blooming). | TAM concentration too high (>4 phr).[3] Reduce loading. |

| Bubbles/Voids | Volatiles from peroxide decomposition.[3] | Degas melt during compounding; Maintain pressure during cooling.[3] |

References

-

PubChem. (n.d.). Triallyl trimesate (Compound).[2][3][9][][13] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

MDPI. (2020).[3] UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. Retrieved October 26, 2023, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cross-Linking of Polypropylene via the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene | MDPI [mdpi.com]

- 8. ace-laboratories.com [ace-laboratories.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber [sinocurechem.com]

- 11. arkema.com [arkema.com]

- 13. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]

Application of 1,3,5-Triallyl Benzenetricarboxylate in Advanced Hydrogel Formulation

Introduction: A Multifunctional Crosslinker for Tailored Hydrogel Architectures

In the landscape of advanced biomaterials, hydrogels stand out for their remarkable capacity to mimic the native extracellular matrix, offering a hydrated, three-dimensional environment conducive to a myriad of biomedical applications, including drug delivery and tissue engineering. The physical and biochemical properties of these networks are fundamentally dictated by the constituent polymers and, critically, the crosslinking agent employed. 1,3,5-Triallyl benzenetricarboxylate, also known as triallyl trimesate, is a trifunctional crosslinking agent that presents a unique combination of a rigid aromatic core and three reactive allyl groups. This distinct molecular architecture offers a versatile platform for the fabrication of hydrogels with tunable mechanical strength, swelling behavior, and degradation kinetics.

The central benzene ring imparts rigidity to the polymer network, a feature that can enhance the mechanical robustness of the resulting hydrogel. The three allyl functional groups provide multiple sites for covalent crosslinking through various polymerization mechanisms, most notably free-radical polymerization and thiol-ene click chemistry. This trifunctionality allows for the formation of a densely crosslinked and stable hydrogel network. The choice of polymerization technique offers further control over the hydrogel's properties and the encapsulation of sensitive bioactive molecules.

This technical guide provides a comprehensive overview of the application of 1,3,5-triallyl benzenetricarboxylate in hydrogel formulation. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for hydrogel synthesis via free-radical and thiol-ene polymerization, discuss key characterization techniques, and explore its potential in drug delivery applications.

Chemical and Physical Properties of 1,3,5-Triallyl Benzenetricarboxylate

A thorough understanding of the crosslinker's properties is paramount for its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₈O₆ | [1] |

| Molecular Weight | 330.34 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| CAS Number | 17832-16-5 | [1] |

| Boiling Point | 175-190°C at 0.1 mm Hg | [2] |

| Melting Point | 31-34°C | [2] |

Hydrogel Formation Mechanisms

1,3,5-Triallyl benzenetricarboxylate can be effectively utilized to form hydrogels through two primary polymerization pathways: free-radical polymerization and thiol-ene click chemistry. The choice of method depends on the desired network structure, reaction kinetics, and the need for cytocompatibility, particularly when encapsulating cells or biologics.

Free-Radical Polymerization

Free-radical polymerization is a widely used method for hydrogel synthesis where a monomer, a crosslinker, and a radical initiator are the core components.[3] The process involves the initiation, propagation, and termination of radical chains, leading to the formation of a crosslinked polymer network.

Mechanism Overview:

The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, generating primary radicals. These radicals react with a vinyl monomer (e.g., acrylic acid, acrylamide) to form a monomer radical, which then propagates by adding to other monomer units. The allyl groups of 1,3,5-triallyl benzenetricarboxylate participate in the polymerization, creating covalent crosslinks between the growing polymer chains.

Sources

- 1. Continuous flow synthesis of poly(acrylic acid) via free radical polymerisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhancing Thermal Stability of Biodegradable Polymers with Triallyl Trimesate (TAM)

Executive Summary

Biodegradable polymers such as Polylactic Acid (PLA) and Polybutylene Succinate (PBS) are pivotal in the shift away from petrochemical plastics. However, their industrial adoption is frequently hindered by poor thermal stability, low melt strength, and narrow processing windows.[1]

This guide details the application of Triallyl Trimesate (TAM) —a trifunctional aromatic monomer—as a high-efficiency crosslinking co-agent.[1][2] Unlike simple chain extenders, TAM facilitates the formation of a thermally robust, three-dimensional network via free-radical reactive extrusion.[1] This modification significantly elevates the thermal degradation onset temperature (

Scientific Foundation: Mechanism of Action

The Challenge: Linear Chain Instability

Native biodegradable polyesters are typically linear chains susceptible to "back-biting" and random chain scission during thermal processing.[1] This results in a rapid drop in molecular weight and catastrophic loss of viscosity (melt dripping).[1]

The Solution: TAM-Mediated Crosslinking

TAM acts as a bridge between polymer chains.[1] The process requires a free-radical initiator (typically a peroxide) to abstract hydrogen atoms from the polymer backbone.[1][2]

-

Initiation: Peroxide decomposition yields primary radicals.[1][2]

-

Macroradical Formation: Primary radicals abstract hydrogen from the polymer (

-carbon to the ester group), creating a polymer macroradical.[1][2] -

Grafting & Crosslinking: The polymer macroradical attacks the allyl double bonds of TAM.[1][2] Since TAM is trifunctional (three allyl groups), it can react with multiple polymer chains simultaneously, locking them into a 3D network.[1][2]

Mechanistic Pathway

The aromatic core of TAM provides additional thermal resistance compared to aliphatic crosslinkers, acting as a "hard node" within the polymer matrix.

Figure 1: Free-radical induced crosslinking mechanism of biodegradable polyesters using Triallyl Trimesate (TAM).[1]

Protocol: Reactive Melt Extrusion[1][3]

Objective: To synthesize TAM-crosslinked PLA/PBS via reactive extrusion.

Materials & Equipment

-

Base Polymer: PLA (e.g., NatureWorks Ingeo™) or PBS.[1]

-

Crosslinker: Triallyl Trimesate (TAM) [CAS: 17832-16-5].[1][3]

-

Initiator: Dicumyl Peroxide (DCP).[1][4][5]

-

Note: Half-life (

) of 1 min at ~171°C.[1]

-

-

Equipment: Twin-screw extruder (co-rotating) with L/D ratio

40.

Formulation Strategy

| Component | Concentration (wt%) | Role |

| Polymer Matrix | 94.5 – 99.4% | Base material |

| TAM | 0.5 – 5.0% | Crosslinking agent |

| DCP | 0.1 – 0.5% | Radical initiator |

Expert Insight: A TAM:DCP ratio of roughly 5:1 to 10:1 is optimal.[1] Excess DCP can cause excessive chain scission (degradation) before crosslinking dominates.[1]

Step-by-Step Workflow

Step 1: Pre-Treatment (Critical)

Biodegradable polyesters are hygroscopic.[1] Moisture during extrusion causes hydrolytic degradation, competing with the crosslinking reaction.[1]

-

Protocol: Dry polymer pellets in a vacuum oven at 80°C for at least 12 hours. Moisture content must be < 200 ppm.[1]

Step 2: Premixing[1]

-

Dissolve DCP in a small amount of acetone or ethanol if necessary to coat pellets, or use dry tumbling if DCP is powder.[1]

-

Spray liquid TAM onto the polymer pellets while tumbling to ensure uniform coating.[1]

-

Evaporate any solvent used for DCP distribution before extrusion.[1]

Step 3: Reactive Extrusion[1]

-

Feed: Starve-feed mechanism to prevent throat bridging.[1]

-

Temperature Profile (PLA Example):

-

Screw Speed: 50 – 100 RPM.[1] (Residence time should be sufficient for DCP decomposition, approx. 2-3 minutes).[1]

Step 4: Post-Processing[1]

-

Extrudate should be immediately quenched in a water bath to freeze the morphology.[1]

-

Pelletize and dry again before injection molding or testing.[1]

Figure 2: Experimental workflow for reactive extrusion of TAM-modified biodegradable polymers.[1]

Characterization & Validation Protocols

To confirm the efficacy of TAM, you must validate the formation of a crosslinked network (Gel Fraction) and the resulting thermal improvements.

Gel Fraction Analysis (Standard Protocol)

This is the definitive test for crosslinking.[1]

-

Weighing: Accurately weigh dried sample (

, approx 0.5g). -

Extraction: Place sample in a wire mesh cage or Soxhlet thimble. Extract with boiling chloroform (for PLA) or dichloromethane for 24 hours.[1]

-

Drying: Remove insoluble residue, dry in vacuum oven at 60°C until constant weight (

). -

Calculation:

Target: > 60% gel content indicates a highly crosslinked network.[1]

Thermal Stability (TGA)

-

Conditions: Ramp 10°C/min from 30°C to 600°C under Nitrogen.

-

Key Metric:

(Temperature at 5% weight loss).[1] TAM crosslinking typically shifts this by +10°C to +30°C compared to neat polymer.[1]

Differential Scanning Calorimetry (DSC)

-

Observation: Crosslinking restricts chain mobility.[1] Expect a decrease in crystallinity (

) and potentially a slight shift in Glass Transition (

Expected Results & Data Interpretation

The following table summarizes typical improvements observed when modifying PLA with 3% TAM and 0.5% DCP.

| Property | Neat PLA | PLA + 3% TAM (Crosslinked) | Interpretation |

| Gel Content (%) | ~0% | 65 - 85% | Formation of 3D network.[1] |

| ~320°C | 345°C | Enhanced thermal stability.[1] | |

| Complex Viscosity | Low | High | Reduced dripping; improved foamability.[1] |

| Tensile Modulus | 3.5 GPa | 4.2 GPa | Stiffening effect of aromatic TAM.[1] |

Expert Troubleshooting Tips

-

Problem: Scorch (Premature Gelation)

-

Problem: Yellowing/Discoloration

-

Cause: Thermal degradation of the polymer or oxidation of the aromatic ring.

-

Fix: Ensure strict nitrogen purging at the hopper; add a phenolic antioxidant (e.g., Irganox 1010) at 0.1 wt% (post-reaction or carefully balanced so it doesn't quench radicals).

-

-

Problem: Low Gel Content

References

-

BenchChem. (n.d.).[1] Triallyl Trimesate: Cross-linking Monomer for Research. Retrieved from

-

PubChem. (2025).[1][9] Triallyl trimesate Compound Summary. National Library of Medicine.[1] Retrieved from

-

Wei, X., et al. (2015).[1] Crosslinking of Poly(L-lactide) by Electron Beam Irradiation: Mechanism and Properties. (Contextual citation regarding radiation crosslinking mechanisms similar to melt grafting).

-

ResearchGate. (2025). Thermal and mechanical properties of chemical crosslinked polylactide (PLA). Retrieved from

-

MDPI. (2025). Fabrication of Crosslinked Poly(L-lactic acid) with Enhanced Shape Memory Performance. Retrieved from

Sources

- 1. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]

- 2. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]

- 3. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Triallyl trimesate | C18H18O6 | CID 87328 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of High-Performance Thermosetting Resins with Triallyl Esters

Abstract

This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the use of triallyl esters, specifically triallyl isocyanurate (TAIC) and triallyl cyanurate (TAC), as crosslinking agents to develop high-performance thermosetting resins. These trifunctional monomers are instrumental in significantly enhancing the thermal stability, mechanical strength, and chemical resistance of various polymer systems, including unsaturated polyesters and vinyl esters. This guide delves into the fundamental chemistry, provides detailed formulation protocols, and outlines characterization methodologies to validate the performance of the cured resins.

Introduction: The Role of Triallyl Esters in High-Performance Thermosets

Thermosetting polymers are a critical class of materials known for their rigid, three-dimensional crosslinked network structure, which imparts excellent mechanical and thermal properties.[1] The performance of these materials is largely dictated by the crosslink density of the polymer network. Triallyl esters, such as TAIC and TAC, are highly effective trifunctional monomers used to increase this crosslink density.[2] Their three allyl groups readily participate in free-radical polymerization, creating a robust and tightly bound network.[3] This leads to materials with superior heat resistance, improved mechanical durability, and enhanced resistance to solvents and other chemicals, making them suitable for demanding applications in the aerospace, automotive, electronics, and construction industries.[2][4]

Triallyl isocyanurate (TAIC) is particularly noted for its ability to impart excellent heat resistance and weatherability.[3] Its isomer, triallyl cyanurate (TAC), also significantly improves the strength, rigidity, and thermostability of plastics, allowing for long-term use at elevated temperatures.[2] The choice between TAIC and TAC can depend on the desired final properties and processing conditions, with TAIC generally considered more reactive.[5]

This application note will provide the scientific and practical foundation for leveraging these powerful crosslinking agents to formulate advanced thermosetting resins.

Core Components of the Formulation

A successful high-performance thermosetting resin formulation using triallyl esters typically consists of a base resin, a triallyl ester crosslinking agent, and a free-radical initiator.

Base Resins

The choice of base resin is critical and will define the fundamental properties of the final thermoset. Common base resins compatible with triallyl esters include:

-

Unsaturated Polyester Resins (UPR): Widely used due to their versatility and cost-effectiveness. The incorporation of triallyl esters can significantly upgrade their thermal and mechanical performance.[2]

-

Vinyl Ester Resins (VER): Known for their excellent chemical resistance and toughness, which can be further enhanced by crosslinking with triallyl esters.[6]

-

Epoxy Resins: While less common, triallyl esters can be used as modifiers in certain epoxy formulations to improve high-temperature performance.[7]

Triallyl Ester Crosslinking Agents

-

Triallyl Isocyanurate (TAIC): A versatile crosslinking agent that significantly enhances heat resistance, mechanical strength, and electrical insulation properties.[8]

-

Triallyl Cyanurate (TAC): An effective crosslinking agent for improving the mechanical properties and thermal stability of polymers.[3]

Chemical Structures:

Caption: Chemical structures of Triallyl Isocyanurate (TAIC) and Triallyl Cyanurate (TAC).

Free-Radical Initiators

The curing of thermosetting resins with triallyl esters is initiated by free radicals, which are typically generated by the thermal decomposition of organic peroxides. The choice of initiator is dictated by the desired curing temperature and pot life of the formulation.

-

Dicumyl Peroxide (DCP): A common high-temperature initiator, typically used for curing temperatures above 150°C.[7]

-

Benzoyl Peroxide (BPO): Suitable for lower temperature curing, often used in conjunction with an amine accelerator for room temperature curing or slightly elevated temperatures.

-

Methyl Ethyl Ketone Peroxide (MEKP): Frequently used for curing unsaturated polyester and vinyl ester resins at room temperature, usually in combination with a cobalt accelerator.[6]

Polymerization and Crosslinking Mechanism

The curing process is a free-radical polymerization reaction.[9] The mechanism proceeds through three main stages: initiation, propagation, and termination.

Caption: Simplified schematic of the free-radical polymerization and crosslinking process.

-

Initiation: The peroxide initiator decomposes upon heating or with the aid of an accelerator to form highly reactive free radicals.[4]

-

Propagation: These free radicals attack the carbon-carbon double bonds of the base resin and the triallyl ester, initiating the growth of polymer chains. The triallyl ester, with its three reactive sites, acts as a junction point for multiple chains.

-

Termination/Crosslinking: The growing polymer chains react with each other, and the multiple allyl groups on the triallyl ester molecules lead to the formation of a dense, three-dimensional crosslinked network. This network structure is responsible for the high performance of the final thermoset material.

Formulation Protocols

The following protocols are provided as starting points for the formulation of high-performance thermosetting resins. It is recommended to perform small-scale trials to optimize the formulation for specific applications.

Safety Precautions

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use. Triallyl esters can be harmful if swallowed or in contact with skin, and organic peroxides can be flammable and unstable.[3][10]

-

Never mix organic peroxides directly with accelerators, as this can lead to a violent exothermic reaction.

Protocol 1: High-Temperature Cured Unsaturated Polyester Resin with TAIC

Materials:

-

Unsaturated Polyester Resin (UPR), general-purpose, ortho-phthalic based

-

Triallyl Isocyanurate (TAIC)

-

Dicumyl Peroxide (DCP)

Procedure:

-

To 100 parts by weight of UPR, add 1-3 parts by weight of TAIC.[7] The amount of TAIC can be varied to achieve the desired level of crosslinking and performance.

-

Mix thoroughly using a mechanical stirrer at a low to medium speed to avoid excessive air entrapment.

-

Add 0.2-1 part by weight of DCP to the mixture.[7]

-

Continue mixing until the DCP is fully dissolved and the mixture is homogeneous.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the resin mixture into a pre-heated mold.

-

Curing Schedule:

-

Heat the mold to 80°C and hold for 1 hour.

-

Ramp the temperature to 120°C at a rate of 2°C/minute.

-

Hold at 120°C for 2 hours.

-

Ramp the temperature to 160°C at a rate of 2°C/minute.

-

Hold at 160°C for 2 hours for post-curing.

-

Allow the mold to cool slowly to room temperature.

-

Protocol 2: Room-Temperature Cured Vinyl Ester Resin with TAC

Materials:

-

Vinyl Ester Resin (VER), Bisphenol-A based

-

Triallyl Cyanurate (TAC)

-

Methyl Ethyl Ketone Peroxide (MEKP)

-

Cobalt Octoate (6% solution)

Procedure:

-

To 100 parts by weight of VER, add 1-5 parts by weight of TAC.

-

Mix thoroughly with a mechanical stirrer.

-

Add 0.2-0.5 parts by weight of Cobalt Octoate solution and mix until a uniform color is achieved.

-

Immediately before use, add 1-2 parts by weight of MEKP and mix for no more than 1-2 minutes. The pot life will be limited after the addition of the initiator.

-

Pour the resin into the mold.

-

Curing Schedule:

Characterization of Cured Thermosets

A comprehensive characterization of the cured thermoset is essential to validate its performance. The following techniques are recommended.

Experimental Workflow

Caption: General experimental workflow for the formulation and characterization of thermosetting resins.

Thermal Analysis

5.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and the degree of cure.[11]

Protocol:

-

Prepare a small sample (5-10 mg) of the cured resin in a DSC pan.

-

Perform a heat-cool-heat cycle. For the first heating scan, ramp the temperature from room temperature to a temperature above the expected final Tg (e.g., 250°C) at a heating rate of 10°C/minute.[10] This will allow for the measurement of any residual cure exotherm.

-

Cool the sample back to room temperature.

-

Perform a second heating scan at the same rate to determine the final Tg. The Tg is observed as a step change in the heat flow curve.[1]

-

The degree of cure can be calculated using the following equation: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100 where ΔH_residual is the heat of reaction from the first scan and ΔH_total is the heat of reaction of the uncured resin.[11]

5.2.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature of the cured resin.

Protocol:

-

Place a small sample (10-20 mg) of the cured resin in the TGA furnace.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/minute) in a nitrogen or air atmosphere.

-

The TGA curve will show the weight loss of the sample as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

5.2.3. Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta, from which the glass transition temperature can also be determined.

Protocol (based on ASTM D7028): [8]

-

Prepare rectangular specimens of the cured resin with typical dimensions of approximately 60 mm x 12 mm x 3 mm.

-

Mount the specimen in the DMA in a three-point bending or dual cantilever clamp.

-

Apply a sinusoidal strain at a constant frequency (e.g., 1 Hz).[12]

-

Ramp the temperature from room temperature to a temperature above the Tg at a controlled rate (e.g., 5°C/minute).[12]

-

The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Mechanical Testing

5.3.1. Tensile Testing (ASTM D638)

Tensile testing is performed to determine the tensile strength, modulus, and elongation at break of the cured resin.

Protocol:

-

Prepare dog-bone shaped specimens according to ASTM D638 specifications.

-

Conduct the test using a universal testing machine at a constant crosshead speed until the specimen fractures.

5.3.2. Flexural Testing (ASTM D790)

Flexural testing is used to measure the flexural strength and modulus of the material.

Protocol:

-

Prepare rectangular specimens according to ASTM D790 specifications.

-

Perform a three-point bending test using a universal testing machine at a specified span-to-depth ratio and crosshead speed.

Expected Performance Enhancements

The incorporation of triallyl esters into thermosetting resin formulations is expected to yield significant improvements in material properties. The following tables provide a summary of expected quantitative data based on typical formulations.

Table 1: Expected Mechanical Properties of a Cured Unsaturated Polyester Resin

| Property | Base UPR (No Triallyl Ester) | UPR + 2 phr TAIC |

| Tensile Strength (MPa) | 40 - 60 | 60 - 90 |

| Tensile Modulus (GPa) | 2.5 - 3.5 | 3.5 - 4.5 |

| Flexural Strength (MPa) | 80 - 120 | 120 - 180 |

| Flexural Modulus (GPa) | 3.0 - 4.0 | 4.0 - 5.5 |

Table 2: Expected Thermal Properties of a Cured Vinyl Ester Resin

| Property | Base VER (No Triallyl Ester) | VER + 3 phr TAC |

| Glass Transition Temp. (Tg) by DSC (°C) | 100 - 120 | 130 - 160 |

| Glass Transition Temp. (Tg) by DMA (°C) | 110 - 130 | 140 - 170 |

| Decomposition Temp. (TGA, 5% wt loss) (°C) | 300 - 350 | 350 - 400 |

Note: The actual values will depend on the specific base resin, initiator system, and curing conditions used.

Conclusion

Triallyl esters are potent crosslinking agents that offer a reliable and effective means of formulating high-performance thermosetting resins. By carefully selecting the base resin, triallyl ester, and initiator, and by following systematic formulation and characterization protocols, researchers and scientists can develop materials with exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides the foundational knowledge and practical steps to embark on the development of these advanced materials for a wide range of demanding applications.

References

-

TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber. (n.d.). Retrieved from [Link]

-

Vinyl Ester Resin Specification. (n.d.). En Chuan Chemical Industries Co., Ltd. Retrieved from [Link]

-

Difference between TAIC and TAC - Knowledge. (2025, May 20). Retrieved from [Link]

-

Degree of Cure by DSC Method. (n.d.). Scribd. Retrieved from [Link]

-

Dynamic mechanical analysis (DMA) – Overview for composite materials. (2025, June 11). Retrieved from [Link]

-

What is the difference between TAIC and other similar compounds? - Blog. (2025, June 11). Retrieved from [Link]

-

Thermoset Analysis Using the Discovery X3 DSC. (n.d.). TA Instruments. Retrieved from [Link]

-

Prime, R. B. (2014, April 28). Thermoset Characterization Part 3: Cure Characterization using DSC. Polymer Innovation Blog. Retrieved from [Link]

-

Characterization of the Degree of Cure of Thermosetting Resins by DSC. (n.d.). TA Instruments. Retrieved from [Link]

-

TAC/TAIC - Additive Products. (n.d.). ARP Materials Inc. Retrieved from [Link]

-

Mechanical Development of Thermosets during Cure. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

-

ASTM D7028-07(2015), Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA), ASTM International, West Conshohocken, PA, 2015,

-

[Chemical Knowledge]:Application and Difference of Crosslinking Agent TAC and TAIC. (n.d.). Retrieved from [Link]

-

The Stages of Free Radical Polymerization. (2013, April 17). PennState. Retrieved from [Link]

-

ASTM D7028 07. (2008, January 15). Scribd. Retrieved from [Link]

-

Unsaturated Polyester Curing. (n.d.). Scribd. Retrieved from [Link]

-

Thermosetting Polymers – Rheological Testing. (2015, July 21). AZoM.com. Retrieved from [Link]

- Method for curing vinyl ester resin composition. (n.d.). Google Patents.

- Alia, C., Jofre-Reche, J. A., Suárez, J. C., Arenas, J. M., & Martín-Martínez, J. M. (2018). Characterization of the chemical structure of vinyl ester resin in a climate chamber under different conditions of degradation.

-

A Kinetic Approach On Thermal Properties of Vinyl Ester Resin Synthesized by Different Molecular Weight Epoxy Resin with Phenyl. (2021, February 15). International Journal of Engineering Research & Technology. Retrieved from [Link]

-

TGA, DTG and DTA scans for cured vinyl ester resin samples (a)... (n.d.). ResearchGate. Retrieved from [Link]

-

COMPOSITES. (n.d.). MTS Systems. Retrieved from [Link]

- Ziaee, S., & Palmese, G. R. (1997). Curing Kinetics and Thermal Properties of Vinyl Ester Resins. Journal of Applied Polymer Science, 64(4), 769-781.

-

Proper Cure of Vinyl Ester Resins. (n.d.). Interplastic Corporation. Retrieved from [Link]

-

Chemical structures of common cross-linkers used in free radical... (n.d.). ResearchGate. Retrieved from [Link]

- Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. (2024, July 2).

- Tieghi, G., & Levi, M. (1993). Characterization of crosslinked polyester resins by dynamic mechanical properties. Polymer, 34(12), 2630-2636.

-

Mechanical Properties of Unsaturated Polyester Resin. (n.d.). ResearchGate. Retrieved from [Link]

- Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. (2017, July 26). RSC Publishing.

-

Evaluation of Crosslinking Co-Agents in HCR Silicone. (n.d.). ACE Laboratories. Retrieved from [Link]

-

TAIC: The ultimate crosslinking co-agent for Rubbers & Polymers. (2025, October 10). Rajshila. Retrieved from [Link]

- Curing of vinyl ester resins. Rheological behaviour. (2006, March 23).

-

Development of Dynamic Mechanical Analyzer (DMA) Calibration and Testing Procedures. (n.d.). Wichita State University. Retrieved from [Link]

-

Three-component curing system for vinyl ester resin used in tested mix... (n.d.). ResearchGate. Retrieved from [Link]

-

Curing unsaturated polyester-, vinylester- and acrylate resins. (n.d.). PERGAN. Retrieved from [Link]

- New formulations for unsaturated polyester resins and their interactions with low-profile agents and glass fibres. (2025, August 7).

-

Polymerization of monomers with Organic Peroxide for the High Polymer Industry. (n.d.). Retrieved from [Link]

- A Numerical Thermo-Chemo-Flow Analysis of Thermoset Resin Impregnation in LCM Processes. (2023, March 22). MDPI.

- Synthesis, characterization, and cure chemistry of high performance phosphate cyanate ester resins. (n.d.). RSC Publishing.

- Synthesis, Characterization and Properties of Vinyl Ester M

-

Understanding Rheology of Thermosets. (n.d.). TA Instruments. Retrieved from [Link]

- CHAPTER I INTRODUCTION 1.1 Unsaturated Polyester Resin (UPR) 1.

- Synthesis, Characterization and Performance of Materials for a Sustainable Future. (n.d.). PMC.

- Pultrusion of thermoset based profiles-state of the art regarding materials, process set. (2020, February 20). PURE Montanuniversität Leoben.

Sources

- 1. Thermoset Characterization Part 3: Cure Characterization using DSC - Polymer Innovation Blog [polymerinnovationblog.com]

- 2. arpmaterials.com [arpmaterials.com]

- 3. Difference between TAIC and TAC - Knowledge [sanjichem.com]

- 4. The Stages of Free Radical Polymerization [courses.ems.psu.edu]

- 5. What is the difference between TAIC and other similar compounds? - Blog [wfrichem.com]

- 6. s3-ap-northeast-1.amazonaws.com [s3-ap-northeast-1.amazonaws.com]

- 7. welltchem.com [welltchem.com]

- 8. img.antpedia.com [img.antpedia.com]

- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 10. scribd.com [scribd.com]

- 11. tainstruments.com [tainstruments.com]

- 12. automotivepapers.com [automotivepapers.com]

Protocol for Thermal Analysis (DSC, TGA) of Triallyl Trimesate-Based Polymers

Executive Summary

Triallyl trimesate (TAM) is a trifunctional allylic monomer utilized to create highly crosslinked thermosetting networks.[1][2][3] Its applications range from optical resins and insulating materials to crosslinking agents in drug delivery elastomers.[1] Due to its high functionality (three allyl groups per molecule), TAM polymers exhibit exceptional thermal stability and glass transition temperatures (

This guide provides a rigorous protocol for characterizing TAM-based systems using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] It addresses specific challenges such as handling the low-melting solid monomer (MP ~31–34°C), detecting weak glass transitions in highly crosslinked networks, and quantifying residual unsaturation.

Material Handling & Sample Preparation

The Challenge: TAM (CAS 17832-16-5) has a melting point near ambient temperature (~31–34°C).[1][4] It often exists as a supercooled liquid or a crystalline solid.[1] Inconsistent phase states during sampling can lead to stoichiometry errors in formulations.[1]

Protocol: Monomer Handling

-

Thermal Conditioning: If TAM appears solid or heterogeneous (slushy), heat the container to 45°C for 30 minutes until fully liquefied and transparent.

-

Homogenization: Gently swirl (do not shake vigorously to avoid air entrapment) before aliquoting.

-

Initiator Incorporation:

-

For cure studies, dissolve the radical initiator (e.g., Dicumyl Peroxide or AIBN) directly into the liquid TAM at a temperature below the initiator’s 10-hour half-life temperature (

). -

Standard: 1.0–2.0 wt% Dicumyl Peroxide (mix at <40°C).[1]

-

Degassing: Vacuum degas the mixture for 5 minutes at 10 mbar to remove dissolved oxygen, which acts as a radical inhibitor.

-

Differential Scanning Calorimetry (DSC) Protocol[5][6][7][8]

Objective A: Cure Kinetics (Uncured Resin)

Purpose: To determine the onset of polymerization, peak exotherm temperature (

Methodology:

-

Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-series or Netzsch DSC 200).[1]

-

Pan Type: Hermetically sealed aluminum Tzero pans (prevents monomer volatilization before cure).[1]

-

Sample Mass: 5–10 mg (precise to ±0.01 mg).

-

Purge Gas: Nitrogen (50 mL/min).

Run Sequence:

-

Equilibrate: 25°C.

-

Ramp: 5°C/min to 250°C.

-

Note: A slower ramp (5°C/min) is preferred over 10°C/min for allyl resins to prevent thermal runaway within the pan, which can distort the peak shape.

-

-

Analysis: Integrate the exothermic peak. A linear baseline is usually sufficient.[1]

-

Metric: Conversion

.[1]

-

Objective B: Glass Transition ( ) of Cured Network

Purpose: To measure the

Methodology (Standard DSC):

-

Heat 1: Ramp 10°C/min to 280°C (erases thermal history/relaxation).

-

Cool: Ramp 10°C/min to 0°C.

-

Heat 2: Ramp 10°C/min to 300°C (Measure

here).

Methodology (Advanced: Modulated DSC - MDSC): Recommended for TAM polymers if Standard DSC fails.[1]

-

Modulation: ±1.0°C every 60 seconds.

-

Ramp: 3°C/min.[1]

-

Signal Separation: Analyze the Reversible Heat Flow signal for

. This separates the glass transition from non-reversible events (e.g., residual cure exotherms or relaxation).

DSC Workflow Diagram

Caption: Decision workflow for DSC analysis of Triallyl Trimesate, distinguishing between cure kinetics and glass transition determination.

Thermogravimetric Analysis (TGA) Protocol

Objective: Thermal Stability & Composition

Purpose: Determine the degradation onset temperature (

Methodology:

-

Instrument: TGA (e.g., TA Instruments Q500/Discovery).[1]

-

Pan: Platinum or Alumina (Ceramic).[1] Do not use Aluminum pans above 600°C.

-

Sample Mass: 10–15 mg.

-

Atmosphere:

Run Sequence:

-

Equilibrate: 30°C.

-

Ramp: 10°C/min or 20°C/min to 800°C.

-

Isothermal (Optional): Hold at 800°C in Air for 15 mins to burn off char if measuring inorganic residue.

Data Interpretation:

- : Temperature at 5% mass loss.[1] For TAM, typically >350°C.[1][5]

-

DTG Peak (Derivative TGA): The first derivative of the weight loss curve.

TGA Workflow Diagram

Caption: Workflow for selecting TGA atmosphere based on analytical requirements (Stability vs. Composition).

Summary of Key Thermal Parameters

The following table summarizes typical values expected for Triallyl Trimesate materials. These serve as validation benchmarks for your experimental results.

| Parameter | Symbol | Typical Value / Range | Method |

| Monomer Melting Point | 31–34°C | DSC / Visual | |

| Cure Onset Temp | 110–130°C (with DCP) | DSC (Dynamic) | |

| Peak Exotherm | 140–160°C | DSC (Dynamic) | |

| Glass Transition | >200°C (often >250°C) | DSC (Heat 2) / TMA | |

| Degradation Onset | 340–370°C | TGA (N2) | |

| Char Yield | 15–25% | TGA (N2) |

Troubleshooting & Tips

-

Premature Gelation: TAM is highly reactive.[1] If the DSC exotherm shows a sharp vertical rise rather than a bell curve, the reaction may be auto-accelerating too fast. Reduce the heating rate to 2°C/min or reduce initiator concentration.

-

Undetectable

: If

References

-

National Toxicology Program (NTP). (1992).[1][7] Chemical and Physical Properties: Triallyl Isocyanurate and Derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.).[1] Thermal Analysis of Thermosets: Cure Kinetics and Tg. Retrieved from [Link]

-

TA Instruments. (2021). DSC and TGA Application Note: Characterization of Highly Crosslinked Polymers. Retrieved from [Link]

Sources

- 1. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]

- 2. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]

- 3. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]

- 4. triallyl 1,3,5-benzenetricarboxylate | CAS#:17832-16-5 | Chemsrc [chemsrc.com]

- 5. Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics [mdpi.com]

- 6. eag.com [eag.com]

- 7. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of crosslink density in triallyl trimesate modified polymers

Application Note: Tri-Modal Characterization of Crosslink Density in Triallyl Trimesate (TAM) Modified Polymers

Executive Summary

Triallyl trimesate (TAM, CAS No. 17832-16-5) is an advanced trifunctional coagent widely utilized to enhance the thermal, mechanical, and chemical resistance of biodegradable polymers (e.g., polylactic acid [PLA], polyhydroxybutyrate [PHB]) and elastomers[1]. Accurately quantifying the crosslink density (

Mechanistic Principles of TAM Crosslinking

In polymers possessing tertiary carbons in their backbones (such as PHB or polypropylene), peroxide-initiated free-radical processing typically induces severe chain scission (e.g.,

Causality: TAM features three highly reactive allyl groups anchored to a rigid benzene-1,3,5-tricarboxylate (trimesate) core. When macroradicals are generated by an initiator like dicumyl peroxide (DCP), TAM acts as a rapid radical sink. The allyl groups undergo addition reactions with the macroradicals faster than the polymer can undergo chain scission. Depending on the TAM/DCP stoichiometric ratio, this results in long-chain branching or a dense, 3D thermoset network [3].

Reaction pathway of peroxide-initiated TAM crosslinking in polymers.

Tri-Modal Characterization Strategy

Relying on a single method to determine crosslink density often yields skewed results due to polymer-solvent interactions or trapped entanglements. A robust, self-validating approach requires orthogonal techniques to correlate macroscopic stiffness with microscopic molecular mobility [4].

Tri-modal validation workflow for crosslink density characterization.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Equilibrium Swelling Method (Flory-Rehner)

Causality: When a crosslinked polymer is immersed in a compatible solvent, the solvent molecules penetrate the matrix, causing it to swell. The swelling is counteracted by the elastic restorative force of the TAM-crosslinked network. Equilibrium is reached when the osmotic pressure equals the elastic force.

-

Sample Preparation: Cut the TAM-modified polymer into uniform disks (e.g., 10 mm diameter, 2 mm thickness).

-

Initial Weighing: Weigh the dry sample (

) using an analytical balance (accurate to 0.1 mg). -

Swelling Phase: Immerse the sample in 50 mL of a suitable solvent (e.g., chloroform for PLA/PHB, toluene for elastomers) in an airtight vial at 25°C for 72 hours.

-

Equilibrium Measurement: Remove the sample, rapidly blot the surface solvent with filter paper to prevent evaporation, and weigh (

). -

Drying Phase: Dry the sample in a vacuum oven at 60°C to a constant weight to determine the uncrosslinked sol fraction (

). -

Calculation: Apply the Flory-Rehner equation:

(Where

Self-Validation Checkpoint: Perform consecutive weighings of

at 48h, 60h, and 72h. If the mass variance exceeds 0.1%, osmotic equilibrium has not been reached, and the solvent immersion time must be extended.

Protocol B: Dynamic Mechanical Analysis (DMA)

Causality: The storage modulus (

-